molecular formula C13H11N3O5 B194619 3-(4-硝基-1-氧代异吲哚-2-基)哌啶-2,6-二酮 CAS No. 827026-45-9

3-(4-硝基-1-氧代异吲哚-2-基)哌啶-2,6-二酮

货号 B194619
CAS 编号: 827026-45-9
分子量: 289.24 g/mol
InChI 键: JKPJLYIGKKDZDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as “4-Nitro Lenalidomide”. It is an analog of Lenalidomide and is considered an impurity and intermediate of Lenalidomide . The molecular formula is C13H11N3O5 .


Molecular Structure Analysis

The molecular formula of “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is C13H11N3O5. The average mass is 289.243 Da and the monoisotopic mass is 289.069885 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 616.6±55.0 °C at 760 mmHg, and a flash point of 326.7±31.5 °C. It has 8 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds. The polar surface area is 112 Å2 .

科学研究应用

  1. 抗病毒活性:5-硝基-3-((5-非取代/甲基-4-噻唑烷酮-2-基亚甲基)肼基)-1H-2-吲哚酮对黄热病病毒显示出微弱活性,并抑制了牛病毒性腹泻病毒在细胞中的生长(Terzioğlu et al., 2005)

  2. 抗癌特性:包括硝基基团化合物在内的N-取代吲哚衍生物对人类乳腺癌细胞系表现出显著活性,表明具有作为抗癌剂的潜力(Kumar & Sharma, 2022)

  3. 对映体分离:使用Chiralpak IA柱分离了5-溴-3-乙基-3-(4-硝基苯基)-哌啶-2,6-二酮的对映体,表明在手性分离过程中的应用(Ali et al., 2016)

  4. 晶体学分析:对与3-(4-硝基-1-氧代异吲哚-2-基)哌啶-2,6-二酮在结构上相关的硝基谷胱甘肽衍生物进行的研究提供了关于分子结构和分子间氢键键合的见解(Danilovski et al., 1999)

  5. 来那度胺的表征:对含有3-(4-硝基-1-氧代异吲哚-2-基)哌啶-2,6-二酮基团的来那度胺进行了表征,揭示了其晶体结构和氢键键合模式的细节(Ravikumar & Sridhar, 2009)

  6. 腐蚀抑制:新型5-硝基吲嗪衍生物表现出作为腐蚀抑制剂的有效性,对于保护海洋环境中的材料具有重要意义(Ahmed et al., 2018)

  7. 化学合成和氢化:已进行了相关衍生物的合成和氢化研究,表明在化学制造和加工中的应用(Bisset et al., 2012)

  8. 细胞毒性评价:与所讨论的化合物相关的新型5-硝基吲哚-2,3-二酮衍生物对癌细胞系显示出细胞毒性,突显了在癌症治疗中的潜力(Karalı, 2002)

  9. 新型聚合物的开发:合成了含有4-硝基-1,3-二氧代异吲哚-2-基的光学活性聚酰胺,暗示了在材料科学中的用途(Faghihi et al., 2010)

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

未来方向

While specific future directions for “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” are not available, it’s worth noting that research into piperidine-2,6-dione derivatives continues to be an active area of study .

属性

IUPAC Name

3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPJLYIGKKDZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467017
Record name 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS RN

827026-45-9
Record name 4-Nitro lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

By catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione in solvents such as dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. under pressure or bubbling of hydrogen gas at atmospheric pressure, then filteration of the catalyst followed by distillation under high vacuum Lenalidomide polymorphic form-I is obtained. The polymorphic form-I of Lenalidomide can also be obtained by transfer hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione using solvents dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. using ammonium formate or formic acid as source of hydrogen. The precious metal catalysts used in the hydrogenation are Raney Nickel, palladium etc., followed by filteration of catalyst and distillation of the solvent under high vacuum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-isoglutamine (9 g) in N,N-dimethylformamide (80 ml), was added thionyl chloride (6.6 g) by droplet below 0° C. for stirred reaction in heat preservation for 2˜3 hours. The resulting solution was added by droplet into mixture of ice and water and pH value was adjusted to 7˜8 with sodium carbonate. The mixture was stirred for 30 minutes and filtered to get light yellow crude. Refining with methanol gave 6.6 g of target yield as a light yellow solid. yield: 78%.
Name
3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-isoglutamine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Triethylamine (140.8 g, 2.29 mol) was added at 25-30° C. to a solution of 3-amino-piperidine-2,6-dione hydrochloride (100 g, 0.61 mol) in N,N-dimethylformamide (800 ml). A solution of methyl 2-bromomethyl-3-nitro-benzoate (186.0 g, 1.13 mol) in acetonitrile (200 ml) was then added under stirring and a nitrogen atmosphere and the reaction mixture was heated to 50-55° C. for 8-10 hours. After completion of the reaction approximately 60% solvent was removed by distillation at 50-60° C. under reduced pressure (100 mbar). Water (1000 ml) was added to the residual mixture at 50-55° C. and stirred for 1 hour at this temperature. The resultant solid product was cooled to 25-30° C. and filtered. The solid was washed with water (500 ml) at 50-55° C., cooled at ambient temperature and filtered again. Finally the solid was washed with methanol (500 ml) at 50-55° C., cooled at 25-30° C. and filtered. The filtered solid product was dried at 50-55° C. under low pressure (200 mmHg) for 4 hours to give 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione as a purple to ash coloured solid.
Quantity
140.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 4
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 5
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Citations

For This Compound
4
Citations
Y Ponomaryov, V Krasikova, A Lebedev… - Chemistry of …, 2015 - Springer
A new process for the synthesis of anticancer drug lenalidomide was developed, using platinum group metal-free and efficient reduction of nitro group with the iron powder and …
Number of citations: 21 link.springer.com
A Chatterjee, GV Sivaprasad, RK Devarakonda… - Journal of the Indian …, 2023 - Elsevier
A novel synthetic approach was proposed for a metal free reduction of nitro aromatic compounds to the resultant amines by sodium dithionite. A series of nitro compounds containing …
Number of citations: 0 www.sciencedirect.com
J Han, H Konno, T Sato, VA Soloshonok… - European Journal of …, 2021 - Elsevier
The role of amino acids (AAs) in modern health industry is well-appreciated. Residues of individual AAs, or their chemical modifications, such as diamines and amino alcohols, are …
Number of citations: 27 www.sciencedirect.com
LA Sorbera, J Castañer, M Bayés - Drugs of the Future, 2003 - access.portico.org
Due to its immunomodulatory activity, thalidomide has shown efficacy as a treatment in several inflammatory diseases involving increased tumor necrosis factor (TNF) levels. However, …
Number of citations: 11 access.portico.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。